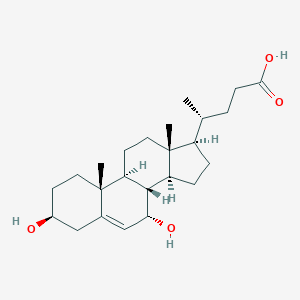
isoUDCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoursodeoxycholic acid, commonly referred to as isoUDCA, is a bile acid derivative. It is an epimer of ursodeoxycholic acid (UDCA), which is naturally found in small quantities in human bile and is more abundant in bear bile. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of liver diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
IsoUDCA can be synthesized through the epimerization of ursodeoxycholic acid. The process involves the conversion of the 3α-hydroxy group of UDCA to a 3β-hydroxy group, resulting in this compound. This transformation is typically achieved using chemical reagents such as strong bases or acids under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain this compound of pharmaceutical grade .
Analyse Des Réactions Chimiques
Types of Reactions
IsoUDCA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 3-dehydro-UDCA.
Reduction: Reduction reactions can convert this compound back to UDCA.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-dehydro-UDCA
Reduction: Ursodeoxycholic acid
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
IsoUDCA has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other bile acid derivatives.
Biology: It is studied for its role in cellular processes and its effects on cell membranes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ursodeoxycholic Acid (UDCA)
- Norursodeoxycholic Acid (NorUDCA)
- Tauro-ursodeoxycholic Acid (TUDCA)
Uniqueness of IsoUDCA
This compound is unique due to its specific epimerization at the 3-hydroxy position, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike UDCA, this compound is extensively isomerized in the liver, leading to different metabolic profiles and therapeutic effects .
Propriétés
Numéro CAS |
19246-13-0 |
|---|---|
Formule moléculaire |
C11H26O6Si |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
Clé InChI |
PXHCARRJGFGPAC-YCBRVCGJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Synonymes |
3 beta,7 alpha-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-en-24-oic acid 3,7-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer 3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















